10-(t-Boc-amino)-1-decylbromide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 10-(t-Boc-amino)-1-decylbromide often involves strategies that include the use of protective groups like Boc to safeguard amino functions during the reaction sequences. For instance, the synthesis and properties of N-t-amyloxycarbonylamino acids demonstrate a similar protective strategy, showcasing the versatility of using t-alkyl chloroformates for introducing protective groups under Schotten-Baumann conditions, which could be analogous to strategies employed for synthesizing 10-(t-Boc-amino)-1-decylbromide (Sakakibara et al., 1969).
Molecular Structure Analysis
The molecular structure of compounds like 10-(t-Boc-amino)-1-decylbromide is crucial for their reactivity and interaction with other molecules. The structural analysis often involves X-ray crystallography and NMR spectroscopy, providing insights into the conformations and stereochemistry critical for their reactivity and application in synthesis. For example, the crystal structure analysis of peptides can reveal the conformational preferences imposed by protective groups and substituents, as seen in studies of alpha-helical peptides (Inai et al., 2003).
Scientific Research Applications
Covalent Attachment of Oligodeoxyribonucleotides
A study utilized a related compound, 10-aminodec-1-ene, for the preparation of functionalized silicon surfaces. These surfaces were then used for the covalent attachment of thiol-modified oligodeoxyribonucleotides, enabling the preparation of DNA arrays. This application is significant for the development of DNA-based technologies and bioassays (Strother, Hamers, & Smith, 2000).
Peptide Synthesis
Research has demonstrated the use of alternative acidolytic reagents for the removal of the N-α-tertiary-butyloxycarbonyl (Boc) group during solid-phase peptide synthesis. This application highlights the importance of Boc-protected amino acids in facilitating the synthesis of peptides, a fundamental process in developing therapeutic peptides and studying protein functions (Houghten, Beckman, & Ostresh, 2009).
Surface Modification for Bioconjugation
Another study explored the catalyst-free N-tert-butyloxycarbonylation of amines in water, demonstrating a method for chemoselectively forming N-t-Boc derivatives. This method is crucial for the surface modification of materials, making it possible to attach biomolecules to various surfaces without the formation of unwanted side products (Chankeshwara & Chakraborti, 2006).
Development of Chiral Polymers
The synthesis and polymerization of amino acid-based chiral monomers have been reported, where Boc-protected amino acids played a key role. This research is pertinent to the development of chiral polymers that can have applications in drug delivery and the creation of bioconjugates (Bauri, Roy, Pant, & De, 2013).
Supramolecular Chemistry
In supramolecular chemistry, Boc-protected amino acids have been used to synthesize complex molecules and polymers with specific functions. These compounds are essential for creating materials with unique properties, such as responsiveness to environmental stimuli or the ability to form highly ordered structures (Inai, Ousaka, & Okabe, 2003).
Future Directions
properties
IUPAC Name |
tert-butyl N-(10-bromodecyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrNO2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQOWAUUYVRAFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405163 | |
Record name | 10-(t-Boc-amino)-1-decylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(t-Boc-amino)-1-decylbromide | |
CAS RN |
887353-29-9 | |
Record name | 10-(t-Boc-amino)-1-decylbromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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